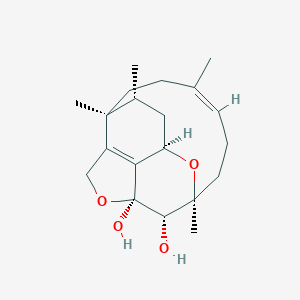![molecular formula C10H11N B149416 2-[(1E)-1,3-Butadien-1-yl]aniline CAS No. 138386-62-6](/img/structure/B149416.png)
2-[(1E)-1,3-Butadien-1-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1E)-1,3-Butadien-1-yl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is also known as N-(2-butenyl)aniline and is a yellowish liquid with a molecular weight of 177.26 g/mol.
科学的研究の応用
2-[(1E)-1,3-Butadien-1-yl]aniline has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anticancer, anti-inflammatory, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use as a starting material for the synthesis of other compounds.
作用機序
The mechanism of action of 2-[(1E)-1,3-Butadien-1-yl]aniline is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and the modulation of cellular signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化学的および生理学的効果
2-[(1E)-1,3-Butadien-1-yl]aniline has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, it has been shown to exhibit antioxidant activity and protect against oxidative stress-induced cell damage.
実験室実験の利点と制限
One of the advantages of using 2-[(1E)-1,3-Butadien-1-yl]aniline in lab experiments is its potential for use in the development of new drugs for the treatment of cancer and inflammatory diseases. It is also relatively easy to synthesize and purify, making it a cost-effective starting material for the synthesis of other compounds. However, one of the limitations of using 2-[(1E)-1,3-Butadien-1-yl]aniline in lab experiments is its potential toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.
将来の方向性
There are many future directions for research involving 2-[(1E)-1,3-Butadien-1-yl]aniline. One area of research is the further investigation of its anticancer and anti-inflammatory properties. It is also important to study its potential toxicity and to develop safer derivatives for use in drug development. In addition, there is potential for the development of new fluorescent probes for the detection of metal ions using 2-[(1E)-1,3-Butadien-1-yl]aniline as a starting material. Finally, there is potential for the development of new synthetic routes for the production of 2-[(1E)-1,3-Butadien-1-yl]aniline and its derivatives.
合成法
The synthesis of 2-[(1E)-1,3-Butadien-1-yl]aniline involves the reaction of aniline with crotonaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions and yields the desired product after purification. The purity of the compound can be determined using various analytical techniques such as NMR, IR, and GC-MS.
特性
CAS番号 |
138386-62-6 |
|---|---|
製品名 |
2-[(1E)-1,3-Butadien-1-yl]aniline |
分子式 |
C10H11N |
分子量 |
145.2 g/mol |
IUPAC名 |
2-[(1E)-buta-1,3-dienyl]aniline |
InChI |
InChI=1S/C10H11N/c1-2-3-6-9-7-4-5-8-10(9)11/h2-8H,1,11H2/b6-3+ |
InChIキー |
HESQEUJEXRPQNL-ZZXKWVIFSA-N |
異性体SMILES |
C=C/C=C/C1=CC=CC=C1N |
SMILES |
C=CC=CC1=CC=CC=C1N |
正規SMILES |
C=CC=CC1=CC=CC=C1N |
同義語 |
Benzenamine, 2-(1,3-butadienyl)-, (E)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




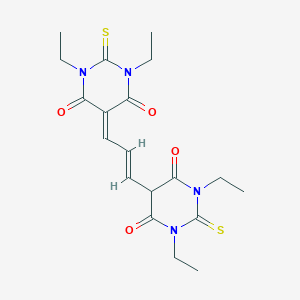
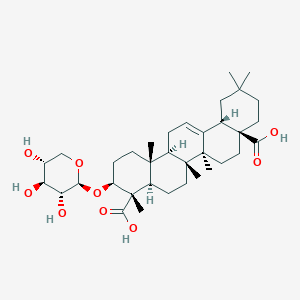
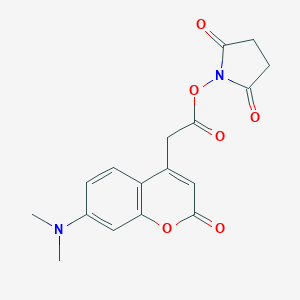
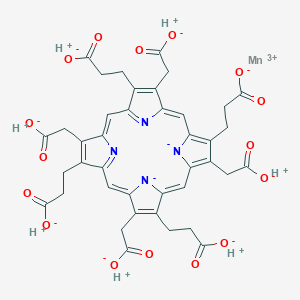
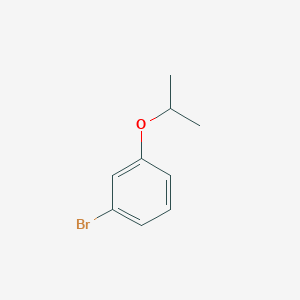
![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)

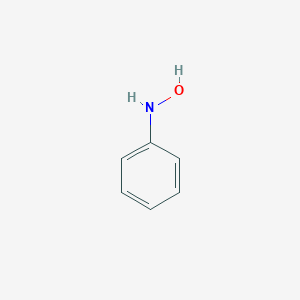
![1-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B149370.png)
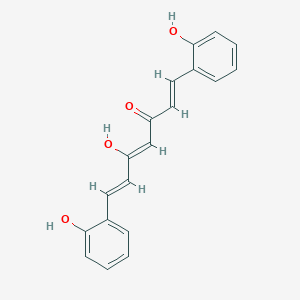
![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)
